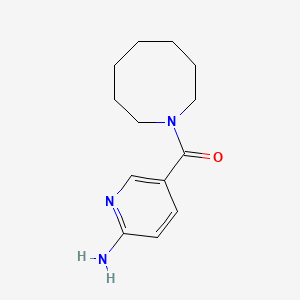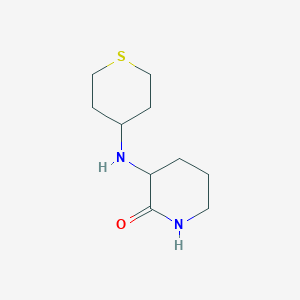![molecular formula C12H12N2O4 B7554567 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as CPPCC, is a cyclopropane derivative that has been widely used in scientific research. CPPCC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
作用机制
DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid binds to the active site of DPP-IV and inhibits its enzymatic activity.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been found to have other biochemical and physiological effects. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to reduce inflammation and oxidative stress in animal models of diabetes and atherosclerosis. It has also been found to have anti-cancer properties, inhibiting the growth and metastasis of various types of cancer cells.
实验室实验的优点和局限性
One advantage of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is its high potency and selectivity for DPP-IV inhibition. This makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is also relatively unstable and requires careful handling and storage. Its high potency can also make it difficult to determine optimal dosages for in vivo experiments.
未来方向
There are several potential future directions for research on 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid. One area of interest is the development of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid analogs with improved stability and pharmacokinetic properties. Another area is the investigation of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further research on the long-term safety and efficacy of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid as a potential therapeutic agent.
合成方法
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized by reacting 4-aminophenylacetic acid with diethyl oxalate to form a diethyl ester intermediate. The intermediate is then reacted with chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with sodium hydride to form 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid.
科学研究应用
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. As a DPP-IV inhibitor, 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can increase insulin secretion and improve glucose tolerance. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
1-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(15)7-1-3-8(4-2-7)14-10(16)12(5-6-12)11(17)18/h1-4H,5-6H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGVGGUJGMOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)


![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)